
(S)-2-(Benzyl-Cbz-amino)-N-methoxy-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Benzyl-Cbz-amino)-N-methoxy-N-methylpropanamide is a chiral compound that belongs to the class of amides. It features a benzyl group, a carbobenzyloxy (Cbz) protected amino group, and a methoxy-methylated amide. This compound is of interest in organic synthesis and pharmaceutical research due to its potential biological activities and role as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Benzyl-Cbz-amino)-N-methoxy-N-methylpropanamide typically involves the following steps:
Protection of the amino group: The amino group is protected using a Cbz (carbobenzyloxy) group to prevent unwanted reactions during subsequent steps.
Formation of the amide bond: The protected amino acid is then reacted with N-methoxy-N-methylamine to form the amide bond.
Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Benzyl-Cbz-amino)-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Cbz protecting group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a deprotected amine.
Applications De Recherche Scientifique
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: It could be used in the production of fine chemicals or as a precursor in the synthesis of specialty materials.
Mécanisme D'action
The mechanism of action of (S)-2-(Benzyl-Cbz-amino)-N-methoxy-N-methylpropanamide would depend on its specific biological target. Generally, the compound could interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(Benzyl-amino)-N-methoxy-N-methylpropanamide: Lacks the Cbz protecting group.
(S)-2-(Benzyl-Cbz-amino)-N-methylpropanamide: Lacks the methoxy group.
(S)-2-(Benzyl-Cbz-amino)-N-methoxypropanamide: Lacks the N-methyl group.
Uniqueness
(S)-2-(Benzyl-Cbz-amino)-N-methoxy-N-methylpropanamide is unique due to the presence of both the Cbz protecting group and the methoxy-methylated amide, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical research.
Propriétés
Formule moléculaire |
C20H24N2O4 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
benzyl N-benzyl-N-[1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C20H24N2O4/c1-16(19(23)21(2)25-3)22(14-17-10-6-4-7-11-17)20(24)26-15-18-12-8-5-9-13-18/h4-13,16H,14-15H2,1-3H3 |
Clé InChI |
WKQFFCJWDCIEIU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N(C)OC)N(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13673306.png)
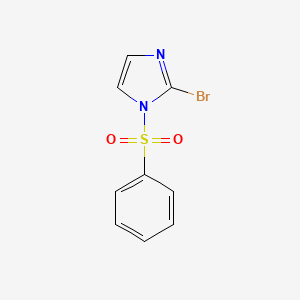
![1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone](/img/structure/B13673313.png)

![2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B13673327.png)
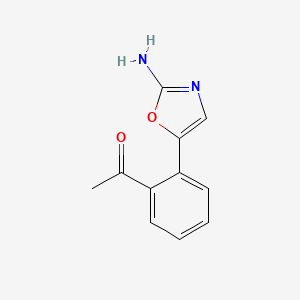
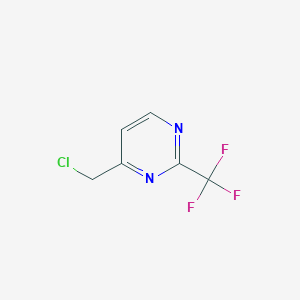
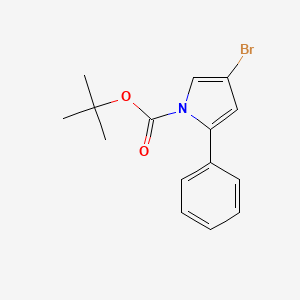
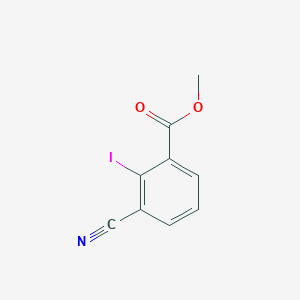
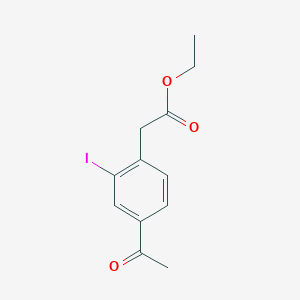
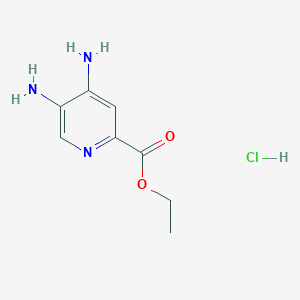
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13673358.png)
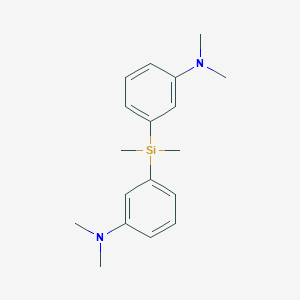
![4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13673379.png)
